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Compound of Interest

Compound Name: Ac-leu-nhme

CAS No.: 32483-15-1

Cat. No.: B556392 Get Quote

Subtitle: A Sterically Unbiased Probe for S1/S1' Subsite Specificity Using Amine-Release

Detection

Introduction & Mechanistic Rationale
Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is a blocked amino acid derivative often

categorized as a "minimal peptide model." Unlike bulky chromogenic substrates (e.g., Ac-Leu-

pNA) or fluorogenic analogs (e.g., Ac-Leu-AMC), Ac-Leu-NHMe mimics the native protein

backbone with minimal steric interference. It features an acetylated N-terminus (mimicking the

preceding peptide bond) and a methylamide C-terminus (mimicking the succeeding peptide

bond).[1]

Why Use Ac-Leu-NHMe?
While less convenient than direct fluorophores, Ac-Leu-NHMe is critical for high-fidelity kinetic

profiling when:

Probing S1' Specificity: The small methyl group allows researchers to probe the S1' subsite

of proteases (like Chymotrypsin, Subtilisin, or Thermolysin) without the artifactual binding

affinity often introduced by large leaving groups like 7-amino-4-methylcoumarin (AMC).

Thermodynamic Benchmarking: It serves as a "ground truth" substrate for calibrating

molecular dynamics (MD) simulations against experimental hydrolysis rates, as its solvation
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free energy is well-characterized.

NMR-Based Kinetics: The distinct chemical shifts of the N-methyl and Acetyl-methyl groups

allow for precise monitoring of hydrolysis in complex mixtures where optical methods fail.

Mechanism of Action
The assay relies on the proteolytic cleavage of the C-terminal amide bond. For serine

proteases like Chymotrypsin, the enzyme acts on the hydrophobic Leucine residue at the P1

position.

Reaction:

Substrate: Contains only secondary amides (non-reactive to primary amine reagents).

Product: Releases Methylamine (a primary amine).

Detection Principle: The generation of methylamine allows for high-sensitivity fluorescence

detection using Fluorescamine or o-Phthalaldehyde (OPA), effectively turning a non-

fluorescent substrate into a fluorescent readout post-reaction.

Experimental Workflow & Visualizations
Diagram 1: Chemical Mechanism and Cleavage Site
The following diagram illustrates the structural specificity and the cleavage event that enables

detection.
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Caption: Proteolytic cleavage of Ac-Leu-NHMe releases methylamine, which selectively reacts

with Fluorescamine to generate a fluorescent signal.

Detailed Protocol: Discontinuous Kinetic Assay
This protocol uses Chymotrypsin as the model enzyme, but it is adaptable to Thermolysin (with

buffer adjustments) or Pepsin (pH 2.0).

Reagents & Preparation
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Component Concentration Preparation Notes

Ac-Leu-NHMe Stock 100 mM

Dissolve in 100% DMSO or

Methanol. Store at -20°C.

Stable for 6 months.

Assay Buffer 50 mM Tris-HCl, pH 7.8
Add 10 mM CaCl₂ for

stabilization. Filter sterilize.

Enzyme Stock 1 µM (approx. 25 µg/mL)

Prepare fresh in 1 mM HCl (to

prevent autolysis) then dilute in

buffer immediately before use.

Fluorescamine Reagent 3 mg/mL

Dissolve in Acetone. Prepare

fresh daily. Reacts with water;

keep anhydrous.

Methylamine Std 0 - 100 µM
Prepare in Assay Buffer for

standard curve generation.

Step-by-Step Methodology
Phase 1: Enzymatic Reaction[2]

Setup: In a 96-well microplate (clear or black), prepare a substrate dilution series (e.g., 0,

0.5, 1, 2, 5, 10 mM Ac-Leu-NHMe) in Assay Buffer.

Equilibration: Pre-incubate plate at 25°C (or 37°C) for 10 minutes.

Initiation: Add enzyme solution to initiate the reaction. Final volume should be 100 µL.

Control: Include a "No Enzyme" blank to account for non-enzymatic hydrolysis (negligible

for amides) and background fluorescence.

Incubation: Incubate for a fixed time (e.g., 30–60 minutes). Ensure <10% substrate

conversion to maintain initial velocity (

) conditions.

Phase 2: Quenching & Derivatization (The "Secret Sauce")
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Note: Fluorescamine reacts with primary amines in milliseconds but hydrolyzes in water within

seconds. Rapid mixing is crucial.

Quench: Stop the reaction by adding 50 µL of 0.2 M Sodium Borate (pH 9.0). This shifts the

pH to optimize the amine-fluorescamine reaction and stops the protease (if pH sensitive) or

simply prepares for derivatization.

Derivatize: Immediately add 50 µL of Fluorescamine Reagent (in Acetone).

Mix: Shake the plate vigorously for 30 seconds.

Read: Measure Fluorescence immediately.

Excitation: 390 nm

Emission: 475 nm[3]

Diagram 2: Assay Workflow Logic
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Caption: Discontinuous assay workflow utilizing post-reaction amine derivatization.

Data Analysis & Quality Control
Calculating Kinetic Parameters

Standard Curve: Plot Fluorescence (RFU) vs. Methylamine Concentration (µM).
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Note: The slope of this line is your Conversion Factor (

).

Velocity Calculation: Convert RFU from the reaction samples to concentration:

Michaelis-Menten Fit: Plot

vs.

and fit to the equation:

Troubleshooting Guide
Issue Probable Cause Solution

High Background

Fluorescence
Buffer Contamination

Ensure buffer is free of primary

amines (No Tris if reacting

directly, but here Tris is used in

reaction, Borate in quench.

Correction: Tris is a primary

amine! CRITICAL FIX below).

Low Signal Fluorescamine Hydrolysis

Reagent must be fresh and in

anhydrous acetone. Add

quickly.

Non-Linear Rates Substrate Depletion

Reduce enzyme concentration

or incubation time (<10%

conversion).

CRITICAL PROTOCOL CORRECTION: Tris Buffer contains a primary amine. If you use Tris in

the reaction, the Fluorescamine will react with the buffer, causing massive background.

Corrective Action: Use HEPES, MOPS, or Phosphate buffer (pH 7.8) for the enzyme

reaction. Do NOT use Tris or Glycine buffers with Fluorescamine detection.

Alternative Method: HPLC-UV
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For labs without fluorescence capabilities or when using amine-containing buffers (like Tris),

HPLC is the requisite method.

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 60% B over 20 minutes.

Detection: UV at 210 nm (Peptide bond absorbance).

Elution Order: Methylamine (void volume) -> Ac-Leu-OH -> Ac-Leu-NHMe.

Advantage:[1][3][4][5][6] Direct quantification of substrate depletion and product formation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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